molecular formula C20H16ClN3O5S B6098108 2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide

Cat. No.: B6098108
M. Wt: 445.9 g/mol
InChI Key: ALPNYQHYIXKHFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is an organic compound with a complex structure that includes chloro, methylphenyl, sulfamoyl, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide typically involves multiple steps, including the introduction of chloro, sulfamoyl, and nitrophenyl groups onto a benzamide backbone. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups using nitric acid and sulfuric acid.

    Chlorination: Introduction of chloro groups using chlorinating agents like thionyl chloride.

    Sulfamoylation: Introduction of sulfamoyl groups using sulfamoyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Similar structure with a methoxy group instead of a nitrophenyl group.

    2-chloro-5-[(2-methylphenyl)sulfamoyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.

Uniqueness

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its nitrophenyl group, in particular, may contribute to its potential biological activity and reactivity in chemical reactions.

Properties

IUPAC Name

2-chloro-5-[(2-methylphenyl)sulfamoyl]-N-(3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O5S/c1-13-5-2-3-8-19(13)23-30(28,29)16-9-10-18(21)17(12-16)20(25)22-14-6-4-7-15(11-14)24(26)27/h2-12,23H,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPNYQHYIXKHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.